(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
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Overview
Description
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure, which includes a tetrahydrofuran ring fused with a dioxolane ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers are investigating its use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications range from the production of polymers to the development of new coatings and adhesives.
Mechanism of Action
The mechanism by which (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,6S,6aR)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-[(4-isopropoxybenzyl)oxy]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
- (3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol
Uniqueness
What sets (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol apart from similar compounds is its specific substitution pattern and the presence of the pyrrolidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-(pyrrolidin-1-ylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2)16-10-9(14)8(15-11(10)17-12)7-13-5-3-4-6-13/h8-11,14H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCODKLYVALCUOA-LMLFDSFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCCC3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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